3-[(2,6-Difluorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-[(2,6-Difluorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Difluorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors under controlled conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using 2,6-difluorobenzyl chloride and a suitable nucleophile.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, depending on the reagents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or nitration reagents like nitric acid can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives or dehalogenated products.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for developing new materials and catalysts.
Biology
In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound may exhibit similar biological activities, making it a candidate for drug development.
Medicine
Medicinally, triazole derivatives are known for their antifungal properties. This compound could be explored for its potential to inhibit fungal growth or other pathogenic microorganisms.
Industry
Industrially, triazole compounds are used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3-[(2,6-Difluorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The difluorophenyl and ethoxyphenyl groups may enhance binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Itraconazole: Another antifungal agent with a triazole ring and additional aromatic groups.
Voriconazole: A triazole derivative used to treat fungal infections.
Uniqueness
3-[(2,6-Difluorophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both difluorophenyl and ethoxyphenyl groups can influence its reactivity and interactions with biological targets, potentially leading to novel applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C17H16F2N4OS |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-[(2,6-difluorophenyl)methylsulfanyl]-5-(3-ethoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H16F2N4OS/c1-2-24-12-6-3-5-11(9-12)16-21-22-17(23(16)20)25-10-13-14(18)7-4-8-15(13)19/h3-9H,2,10,20H2,1H3 |
InChI Key |
MLTOCHQPZSJATI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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